Technical Monograph: Tert-butyl 5-bromo-6-nitroindoline-1-carboxylate
Technical Monograph: Tert-butyl 5-bromo-6-nitroindoline-1-carboxylate
The following technical guide details the chemical profile, synthesis, and strategic application of Tert-butyl 5-bromo-6-nitroindoline-1-carboxylate (CAS 1643573-92-5).
A Keystone Intermediate for Tricyclic Kinase Inhibitor Discovery[1]
CAS: 1643573-92-5 Formula: C₁₃H₁₅BrN₂O₄ Molecular Weight: 343.18 g/mol Role: Advanced Heterocyclic Building Block[1]
Executive Summary
Tert-butyl 5-bromo-6-nitroindoline-1-carboxylate is a highly specialized intermediate used primarily in the synthesis of fused tricyclic heterocycles , specifically targeting the Bruton's Tyrosine Kinase (BTK) pathway.[1] Its structural value lies in its orthogonal functionalization :
-
N-Boc Group: Protects the indoline nitrogen, allowing chemistry to occur on the benzene ring without side reactions at the amine.[1]
-
5-Bromo Substituent: A handle for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or metallation.[1]
-
6-Nitro Substituent: A latent amine precursor that, when reduced, provides a nucleophile adjacent to the C5 position, enabling ring-closure reactions to form pyrrolo- or imidazo-fused systems.[1]
This compound is a critical node in the synthesis of next-generation kinase inhibitors, such as those developed by Bristol-Myers Squibb (BMS) for immunological and oncological indications.[1]
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Specification | Note |
| Appearance | Yellow to Orange Solid | Nitroarenes typically exhibit yellow coloration.[1] |
| Solubility | DMSO, DCM, Ethyl Acetate | Poor solubility in water; lipophilic due to Boc/Br.[1] |
| Stability | Light Sensitive | Protect from direct light due to the nitro group.[1] |
| Reactivity | Electrophilic (Aromatic) | Susceptible to nucleophilic aromatic substitution (SNAr) if activated; ready for reduction.[1] |
| Storage | 2–8°C, Inert Atmosphere | Hygroscopic; store under Nitrogen/Argon.[1] |
Synthetic Logic & Protocol
The synthesis of CAS 1643573-92-5 is a linear sequence starting from commercially available 5-bromoindoline.[1] The regioselectivity of the nitration step is the critical quality attribute (CQA), as the directing effects of the indoline nitrogen (para-director, but position 5 is blocked) and the bromine (ortho/para director) must be balanced.[1]
Step-by-Step Synthesis Workflow
Precursor: 5-Bromoindoline (CAS 22190-33-6)[1]
Phase 1: Regioselective Nitration
-
Reagents: Potassium Nitrate (
), Sulfuric Acid ( ).[1][2] -
Conditions:
, 5 hours.[1][2] -
Mechanism: Electrophilic Aromatic Substitution (
).[1] The protonated indoline nitrogen is meta-directing, but under standard conditions, the free base (or equilibrium species) directs ortho/para.[1] With C5 blocked by Bromine, the nitro group is directed to C6, favored by the steric relief compared to C4 and the electronic influence of the bromine.[1] -
Intermediate: 5-bromo-6-nitroindoline (CAS 72159-65-0).[1][3][4]
Phase 2: N-Boc Protection
-
Reagents: Di-tert-butyl dicarbonate (
), 4-Dimethylaminopyridine (DMAP, cat.), Triethylamine (TEA) or THF/DCM solvent.[1] -
Conditions:
, 12–24 hours.[1] -
Mechanism: Nucleophilic attack of the secondary indoline amine on the carbonyl of the Boc-anhydride.[1]
-
Product: Tert-butyl 5-bromo-6-nitroindoline-1-carboxylate .[1][5][6]
Synthesis Diagram (Graphviz)
Figure 1: Synthetic pathway converting 5-bromoindoline to the N-Boc protected target.[1]
Strategic Application: Tricyclic Kinase Inhibitors
The primary utility of CAS 1643573-92-5 is in the construction of pyrrolo[2,3-e]indole or imidazo[4,5-f]indole scaffolds.[1] These tricyclic cores are pharmacophores in drugs targeting BTK (Bruton's Tyrosine Kinase), essential for B-cell receptor signaling.[1]
Mechanism of Scaffold Assembly
Researchers utilize the 5-bromo-6-nitro motif to build a third ring fused to the benzene backbone.[1]
-
Reduction: The nitro group is reduced (Fe/NH4Cl or H2/Pd) to a primary amine (
).[1] -
Cyclization:
-
Pathway A (Pyrrole Fusion): Sonogashira coupling at the C5-Bromine with an alkyne, followed by cyclization of the C6-amine onto the alkyne.[1] This forms a pyrrole ring fused to the indoline.[1]
-
Pathway B (Imidazole Fusion): Palladium-catalyzed amination at C5 to introduce a nitrogen source, followed by condensation with a carbon electrophile (e.g., orthoformate) to close an imidazole ring.[1]
-
Case Study: BMS BTK Inhibitor Synthesis
In patent literature (e.g., WO2014210255), this compound is used to synthesize tert-butyl 5-bromo-2,3-dihydropyrrolo[2,3-e]indole-1(6H)-carboxylate .[1] The retention of the bromine in the product suggests it serves as a handle for the final diversification step (attaching the "warhead" or solubilizing tail) after the tricyclic core is formed.[1]
Application Workflow Diagram (Graphviz)
Figure 2: Strategic utilization of the core scaffold to generate complex tricyclic drugs.[1]
Handling & Safety Protocols
Caution: This compound contains a nitro group and a halogenated aromatic system.[1]
-
Engineering Controls: All operations involving the dry solid should be conducted in a fume hood to avoid inhalation of dust.[1]
-
Reaction Safety:
-
Nitration: The precursor synthesis involves exothermic nitration.[1] Temperature control (
) is critical to prevent runaway exotherms or over-nitration (formation of dinitro species).[1] -
Hydrogenation: If reducing the nitro group, ensure inerting of the vessel (Nitrogen purge) before introducing Pd/C to prevent ignition of methanol/hydrogen vapors.[1]
-
-
Waste Disposal: Halogenated organic waste.[1] Do not mix with strong oxidizers.[1]
References
-
Bristol-Myers Squibb Company. (2014).[1] Primary Carboxamides as BTK Inhibitors. WO2014210255A1.[1]
- Source of the specific synthesis protocol and applic
-
BOC Sciences. (n.d.).[1] Product Entry: Tert-butyl 5-bromo-6-nitroindoline-1-carboxylate.
-
Commercial verification of the CAS and availability.[1]
-
-
National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for 5-Bromo-6-nitroindoline. [1]
- Data on the unprotected intermedi
Sources
- 1. 1116339-78-6|1-(5-Bromo-4-nitroindolin-1-yl)ethanone|BLD Pharm [bldpharm.com]
- 2. WO2021195346A1 - Lipoxygenase inhibitors - Google Patents [patents.google.com]
- 3. 557093-47-7|6-Bromo-5-nitroindolin-2-one|BLD Pharm [bldpharm.com]
- 4. 19727-83-4|6-Nitroindoline|BLD Pharm [bldpharm.com]
- 5. WO2014210255A1 - Primary carboxamides as btk inhibitors - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
